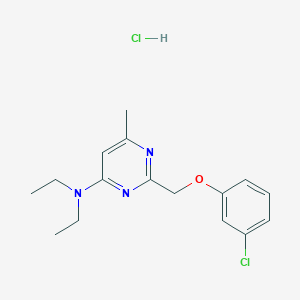
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative with a unique chemical structure that makes it an ideal candidate for research purposes.
Wirkmechanismus
The exact mechanism of action of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in DNA replication and transcription, leading to the suppression of tumor growth. It has also been shown to interfere with viral replication by inhibiting the activity of viral enzymes.
Biochemische Und Physiologische Effekte
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the proliferation of bacteria and viruses, and modulate the expression of genes involved in various cellular processes. It has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride is its versatility in terms of applications. It can be used in a wide range of experiments, from cell culture studies to animal models. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride. One of the areas of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another direction is the exploration of its potential as a diagnostic tool for the detection of nucleic acids. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride involves the reaction of 2,4,6-trichloropyrimidine with m-chlorobenzyl alcohol and diethylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of nucleic acids and as a catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
102207-81-8 |
|---|---|
Produktname |
Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride |
Molekularformel |
C16H21Cl2N3O |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O.ClH/c1-4-20(5-2)16-9-12(3)18-15(19-16)11-21-14-8-6-7-13(17)10-14;/h6-10H,4-5,11H2,1-3H3;1H |
InChI-Schlüssel |
MTZMDNNRSSEQQF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl |
Andere CAS-Nummern |
102207-81-8 |
Synonyme |
2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methyl-pyrimidin-4-amine hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



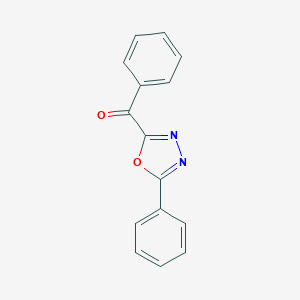
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
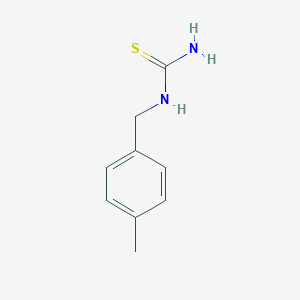
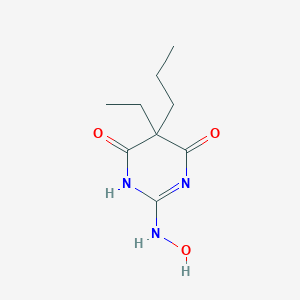
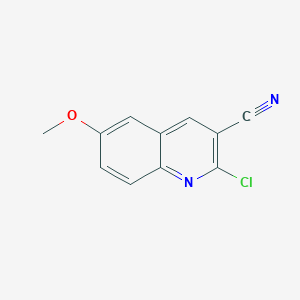
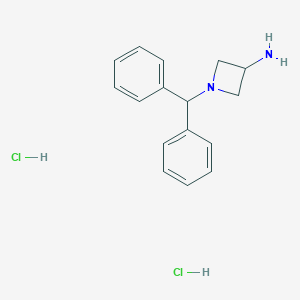
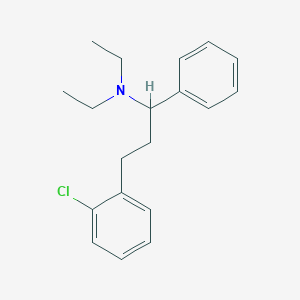
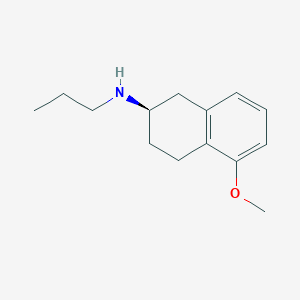
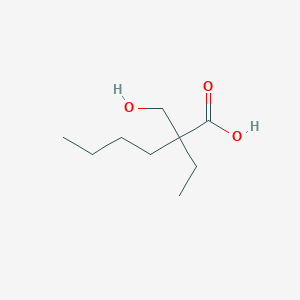
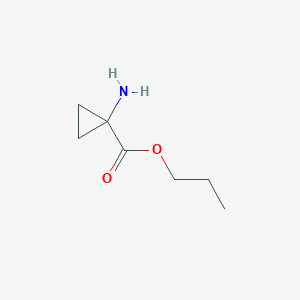
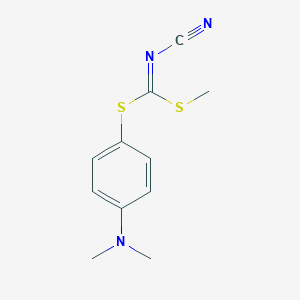
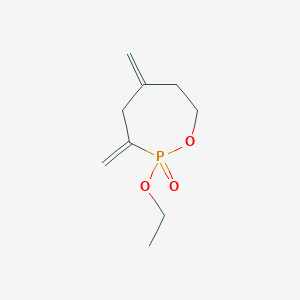
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)